N-cyclopentyl-4-methylpyridin-3-amine
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Overview
Description
N-cyclopentyl-4-methylpyridin-3-amine is an organic compound with the molecular formula C11H16N2 It is a derivative of pyridine, featuring a cyclopentyl group and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclopentyl-4-methylpyridin-3-amine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis .
Another method involves the reductive amination of 4-methylpyridin-3-amine with cyclopentanone. This process requires a reducing agent such as sodium triacetoxyborohydride to facilitate the formation of the desired amine .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated pyridine derivatives, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
N-cyclopentyl-4-methylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may influence signaling pathways involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: A similar compound with a pyridine ring but different substituents.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Another derivative with a methyl group attached to the pyridine ring.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: A derivative with a nitro group attached to the pyridine ring.
Uniqueness
N-cyclopentyl-4-methylpyridin-3-amine is unique due to the presence of both a cyclopentyl group and a methyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
N-cyclopentyl-4-methylpyridin-3-amine |
InChI |
InChI=1S/C11H16N2/c1-9-6-7-12-8-11(9)13-10-4-2-3-5-10/h6-8,10,13H,2-5H2,1H3 |
InChI Key |
NQUWJKHMUFVUBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NC2CCCC2 |
Origin of Product |
United States |
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